molecular formula C22H44N6O2 B14366124 N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide CAS No. 90267-27-9

N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide

Cat. No.: B14366124
CAS No.: 90267-27-9
M. Wt: 424.6 g/mol
InChI Key: FWVPXOIVRACAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide is a chemical compound that features two piperazine rings attached to a decanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide typically involves the reaction of decanediamide with 4-methylpiperazine. The process can be carried out under various conditions, but a common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being stirred at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism by which N1,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide exerts its effects involves its interaction with specific molecular targets. The piperazine rings can interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide is unique due to its specific structure, which allows for versatile applications in various fields. Its dual piperazine rings provide multiple sites for chemical modification, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

90267-27-9

Molecular Formula

C22H44N6O2

Molecular Weight

424.6 g/mol

IUPAC Name

N,N'-bis[(4-methylpiperazin-1-yl)methyl]decanediamide

InChI

InChI=1S/C22H44N6O2/c1-25-11-15-27(16-12-25)19-23-21(29)9-7-5-3-4-6-8-10-22(30)24-20-28-17-13-26(2)14-18-28/h3-20H2,1-2H3,(H,23,29)(H,24,30)

InChI Key

FWVPXOIVRACAKT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CNC(=O)CCCCCCCCC(=O)NCN2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.